三乙烯基氯硅烷

描述

Trivinylchlorosilane is a silicon-based compound that is not directly discussed in the provided papers. However, the papers do provide insights into the behavior of similar trichlorosilanes, which are important intermediates in the production of silicone materials and have various applications in the chemical industry, including the deposition of silicon for photovoltaic applications and the reduction of imines to amines .

Synthesis Analysis

The synthesis of trichlorosilane derivatives can involve reactions with various organic and inorganic compounds. For instance, trichlorosilane can react with imines to yield N-trichlorosilyl intermediates, which can be hydrolyzed to form amines . Additionally, trichlorosilane can undergo condensation reactions with allylic chlorides in the presence of tertiary amines and metal salts to produce allyltrichlorosilanes . These methods demonstrate the reactivity of trichlorosilane compounds and may provide insights into the synthesis of trivinylchlorosilane.

Molecular Structure Analysis

The molecular structure of trichlorosilane derivatives can be complex, as evidenced by the study of 1,2-dibromoethyl-trichlorosilane, which exists as a mixture of conformers in the gas and liquid phases . The molecular structure of (dichloromethyl)-trichlorosilane has been determined by gas phase electron diffraction, revealing a molecule with C1-symmetry . These studies highlight the importance of conformational analysis in understanding the structure of trichlorosilane compounds.

Chemical Reactions Analysis

Trichlorosilanes can participate in various chemical reactions. For example, the chlorination of (3,3,3-trifluoropropyl)trichlorosilane results in chlorinated products with different reactivities depending on their position relative to the silicon atom . The reactivity of trichlorosilanes in the gas phase during chemical vapor deposition processes has also been studied, revealing two main pathways: the disilane mechanism and the radical pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of trichlorosilanes are influenced by their molecular structure and the substituents attached to the silicon atom. The autoignition temperature (AIT) of trichlorosilanes, for example, is an important property for safety considerations and is affected by the substituted groups . The molecular structure and vibrational properties of trichlorosilane derivatives have been studied using techniques such as gas-phase electron diffraction and spectroscopy, providing detailed information on bond lengths, bond angles, and conformational properties .

科学研究应用

表面改性和膜蒸馏

三乙烯基氯硅烷和类似化合物用于表面处理,以使陶瓷膜具有疏水性,适用于直接接触膜蒸馏 (DCMD) 等应用。这些处理提高了膜的疏水性和孔隙入口压力,影响了其在 DCMD 应用中的效率 (Hendren, Brant, & Wiesner, 2009)。

催化和化学反应

在催化领域,正在研究三乙烯基氯硅烷衍生物用于三氯硅烷歧化等工艺。这些研究的重点是优化催化过程的条件并评估其在硅生长等应用中的效率 (Vorotyntsev 等,2018)。

有机金属化学

在有机金属化学中,合成了乙烯基官能化的硅烷和二硅氧烷,包括衍生自三乙烯基氯硅烷的硅烷和二硅氧烷,用于各种应用。这些化合物根据其结构和电化学性质进行表征和分析,有助于开发新的有机金属材料 (Bruña 等,2010)。

新型化合物的合成

三乙烯基氯硅烷在合成新类化合物中发挥作用,例如含咔硼烷的星形分子。这些合成化合物具有作为液晶物质和高阶树状大分子的前体的潜在应用 (Dash 等,2008)。

有机化学中的自由基反应

三乙烯基氯硅烷相关化合物用于有机化学中的自由基反应,在各种条件下表现出高选择性和效率。这些应用包括自由基还原、氢硅化和连续自由基反应 (Chatgilialoglu & Lalevée, 2012)。

半导体工业

在半导体工业中,三乙烯基氯硅烷衍生物用于太阳能电池用高纯硅的生产等工艺中。该领域的研究重点是优化生产工艺并最大程度地减少不良副产品 (Sturm, Karaca, Heinz, Felder, Lewis, Auner, & Holthausen, 2022)。

安全和危害

Trivinylchlorosilane is a hazardous substance. If inhaled, it is recommended to move the victim into fresh air and provide artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes . If ingested, the mouth should be rinsed but vomiting should not be induced .

属性

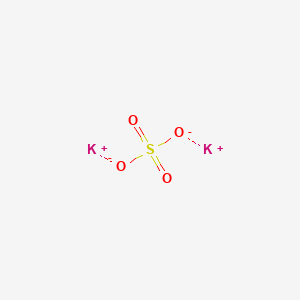

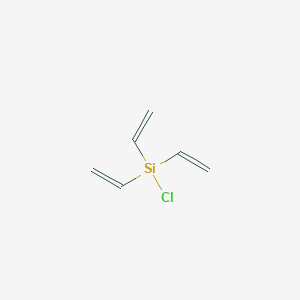

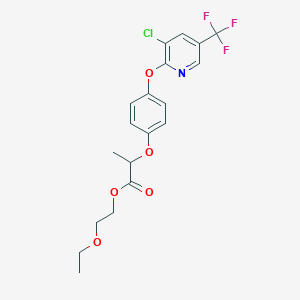

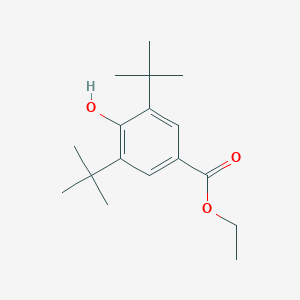

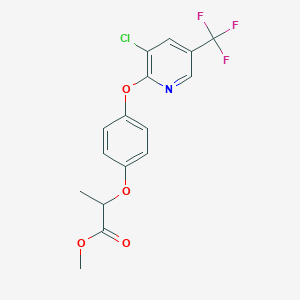

IUPAC Name |

chloro-tris(ethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClSi/c1-4-8(7,5-2)6-3/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKJLYMBVRDUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si](C=C)(C=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trivinylchlorosilane | |

CAS RN |

1871-21-2 | |

| Record name | Trivinylchlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)